

# No Publicly Available Information on DS21360717 for Parkinson's Disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **DS21360717**

Cat. No.: **B10815245**

[Get Quote](#)

Despite a comprehensive search of scientific literature and public databases, no specific information is available regarding the mechanism of action of a compound designated **DS21360717** for the treatment of Parkinson's disease.

Efforts to retrieve data on "**DS21360717**" did not yield any preclinical or clinical research, published papers, or conference presentations detailing its pharmacological properties, experimental protocols, or signaling pathways in the context of Parkinson's disease. The identifier "**DS21360717**" does not appear in publicly accessible records of pharmaceutical development pipelines.

While the "DS" prefix often denotes compounds under development by the pharmaceutical company Daiichi Sankyo, and the company has expressed a clear interest in neurodegenerative diseases, there is no public information linking them to a compound with this specific identifier for Parkinson's disease. Daiichi Sankyo has established collaborations to explore novel therapeutics for neurodegenerative conditions, including a partnership with the University of California, San Francisco (UCSF) to screen their compound library for potential drug candidates.<sup>[1][2][3]</sup> However, the specifics of the compounds under investigation within these collaborations are not publicly disclosed.

The landscape of emerging therapies for Parkinson's disease is broad, with researchers investigating numerous novel mechanisms of action. These include targeting alpha-synuclein aggregation, enhancing autophagy, modulating neuroinflammation, and exploring gene

therapies.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) Without any specific information on **DS21360717**, it is impossible to place it within this landscape or to provide the in-depth technical guide requested.

Due to the complete absence of data, the core requirements of this request—including the creation of data tables, detailing of experimental protocols, and generation of signaling pathway diagrams—cannot be fulfilled. It is possible that "**DS21360717**" is an internal development code that has not yet been disclosed publicly, that the identifier is inaccurate, or that the development of this compound has been discontinued without public record.

For researchers, scientists, and drug development professionals interested in the latest advancements in Parkinson's disease therapeutics, it is recommended to monitor publications from major pharmaceutical companies like Daiichi Sankyo and presentations at key neuroscience conferences for the disclosure of new chemical entities and their mechanisms of action.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. Daiichi Sankyo Partners With UCSF To Develop Neurodegenerative Drugs [bioprocessonline.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Daiichi Sankyo and UC San Francisco Announce Collaboration in Drug Discovery Research for Neurodegenerative Diseases - Press Releases - Media - Daiichi Sankyo [daiichisankyo.com]
- 4. Emerging therapies in Parkinson disease — repurposed drugs and new approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Emerging Treatment Approaches for Parkinson's Disease [frontiersin.org]
- 7. "Breaking Barriers: Emerging Pathways in Parkinson's Disease Treatment Innovations" - Stabilis Medical [stabilismedical.com]

- 8. Novel strategies in Parkinson's disease treatment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Parkinson's Treatments in the Clinical Trial Pipeline | 2025 [apdaparkinson.org]
- To cite this document: BenchChem. [No Publicly Available Information on DS21360717 for Parkinson's Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10815245#ds21360717-mechanism-of-action-in-parkinson-s-disease]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)